![molecular formula C18H16N2O3 B5633966 N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)

N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the benzofuran core followed by subsequent functionalization to introduce various substituents, including the propionylamino phenyl group. A common method for synthesizing benzofuran derivatives includes cyclocondensation reactions, starting from salicylaldehyde derivatives or by direct functionalization of preformed benzofuran rings through reactions like N-arylation or amidation. These methods allow for the introduction of diverse functional groups, tailoring the compound for specific biological activities (Idrees et al., 2019).

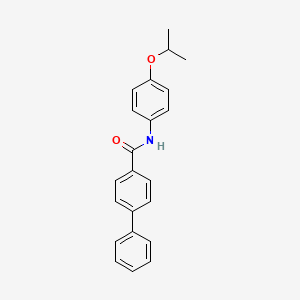

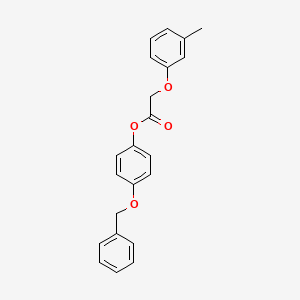

Molecular Structure Analysis

The molecular structure of N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide is characterized by the presence of a benzofuran moiety, which is a fused benzene and furan ring, and an amide linkage attaching a propionylamino phenyl substituent. The structure-activity relationships (SAR) of such compounds reveal that the position and nature of substituents on the benzofuran core and the phenyl ring significantly influence their biological activities. For instance, the introduction of electron-donating or withdrawing groups can affect the compound's ability to interact with biological targets (Choi et al., 2015).

Chemical Reactions and Properties

Benzofuran derivatives, including this compound, can undergo various chemical reactions, such as nucleophilic substitution, electrophilic substitution, and hydrolysis of the amide bond. These reactions can be used to further modify the compound or to elucidate its mechanism of action. The amide linkage in particular is crucial for the compound's bioactivity, offering sites for potential bioconjugation or further chemical modifications (Mohebat et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The benzofuran core contributes to the compound's aromaticity and planarity, affecting its solubility in organic solvents and water. The amide group can form hydrogen bonds, influencing the compound's melting point and solubility in polar solvents (Bhaskar et al., 2019).

Chemical Properties Analysis

This compound exhibits a range of chemical properties that are typical of benzofuran derivatives. Its reactivity is characterized by the electrophilic and nucleophilic sites within the molecule. The benzofuran moiety is reactive towards electrophilic aromatic substitution, while the amide group can participate in nucleophilic substitution reactions. These properties are critical for understanding the compound's interaction with biological targets and its potential metabolism (Ikemoto et al., 2005).

Future Directions

properties

IUPAC Name |

N-[3-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-17(21)19-13-7-5-8-14(11-13)20-18(22)16-10-12-6-3-4-9-15(12)23-16/h3-11H,2H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDRURGXEDBMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5633899.png)

![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)

![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)

![2-[2-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxo-N-phenylacetamide](/img/structure/B5633919.png)

![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)

![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)

![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)

![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)

![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)